

How to dissolve and store C-DIM12 for research

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Compound of Interest

Compound Name: C-DIM12

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Application Notes and Protocols for C-DIM12

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and research applications of **C-DIM12**, a potent activator of the nuclear receptor Nurr1. **C-DIM12** has demonstrated anti-inflammatory and neuroprotective effects, making it a valuable tool for studies in oncology and neurological diseases.^[1]

Chemical Properties and Storage

Proper handling and storage of **C-DIM12** are crucial for maintaining its stability and activity.

Property	Data
Molecular Weight	356.85 g/mol [2]
Formula	C ₂₃ H ₁₇ ClN ₂ [2]
CAS Number	178946-89-9[2]
Appearance	Powder[2]
Purity	≥98%
Solubility	Soluble in DMSO (≥100 mg/mL or 280.23 mM) and ethanol (100 mM).[1] Insoluble in water.[2] For optimal solubility in DMSO, it is recommended to use a fresh, anhydrous grade, as DMSO can absorb moisture, which may reduce the solubility of the compound.[1][2]
Storage (Powder)	Store at -20°C for up to 3 years.[2]
Storage (Stock Solution)	Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month.[2] It is advisable to protect stock solutions from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots. [2]

Experimental Protocols

Protocol 1: Preparation of C-DIM12 Stock Solution

This protocol outlines the preparation of a high-concentration stock solution of **C-DIM12**, which can be further diluted for various experimental applications.

Materials:

- **C-DIM12** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Procedure:

- **Equilibrate:** Allow the **C-DIM12** powder and anhydrous DMSO to reach room temperature before opening to prevent condensation.
- **Weigh:** Accurately weigh the desired amount of **C-DIM12** powder.
- **Dissolve:** Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM). For example, to prepare a 100 mM stock solution from 1 mg of **C-DIM12** (MW: 356.85), add 28.02 μ L of DMSO.
- **Mix:** Vortex the solution thoroughly until the **C-DIM12** is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
- **Aliquot:** Dispense the stock solution into sterile, single-use aliquots.
- **Store:** Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).^[2]

Protocol 2: In Vitro Application - Inhibition of NF- κ B Signaling in BV-2 Microglial Cells

This protocol describes the use of **C-DIM12** to inhibit lipopolysaccharide (LPS)-induced NF- κ B activation and subsequent inflammatory gene expression in BV-2 microglial cells.^[2]

Materials:

- BV-2 microglial cells
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- **C-DIM12** stock solution (e.g., 100 mM in DMSO)

- Lipopolysaccharide (LPS)
- Phosphate-buffered saline (PBS)
- Reagents for downstream analysis (e.g., RNA extraction, qPCR, ELISA)

Procedure:

- Cell Seeding: Seed BV-2 cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
- Pre-treatment: Dilute the **C-DIM12** stock solution in complete culture medium to the desired final concentration (e.g., 10 μ M).^[3] The final DMSO concentration in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced toxicity. Pre-treat the cells with the **C-DIM12**-containing medium for a specified duration (e.g., 30 minutes).^[3]
- Stimulation: Following pre-treatment, add LPS to the culture medium to induce an inflammatory response (e.g., 1 μ g/mL).^[3]
- Incubation: Incubate the cells for the desired period (e.g., 24 hours) to allow for the expression of inflammatory mediators.^{[2][3]}
- Analysis: Harvest the cells or culture supernatant for downstream analysis. For example, quantify the mRNA levels of NF- κ B target genes such as NOS2, IL-6, and CCL2 using qPCR, or measure the protein levels of secreted cytokines using ELISA.^[2]

Protocol 3: In Vivo Application - Neuroprotection in a Mouse Model of Parkinson's Disease

This protocol provides a general guideline for the oral administration of **C-DIM12** in a mouse model of Parkinson's disease induced by MPTP.^[4]

Materials:

- **C-DIM12** powder
- Vehicle for oral administration (e.g., Corn Oil)

- MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and Probenecid
- Male C57BL/6 mice
- Oral gavage needles

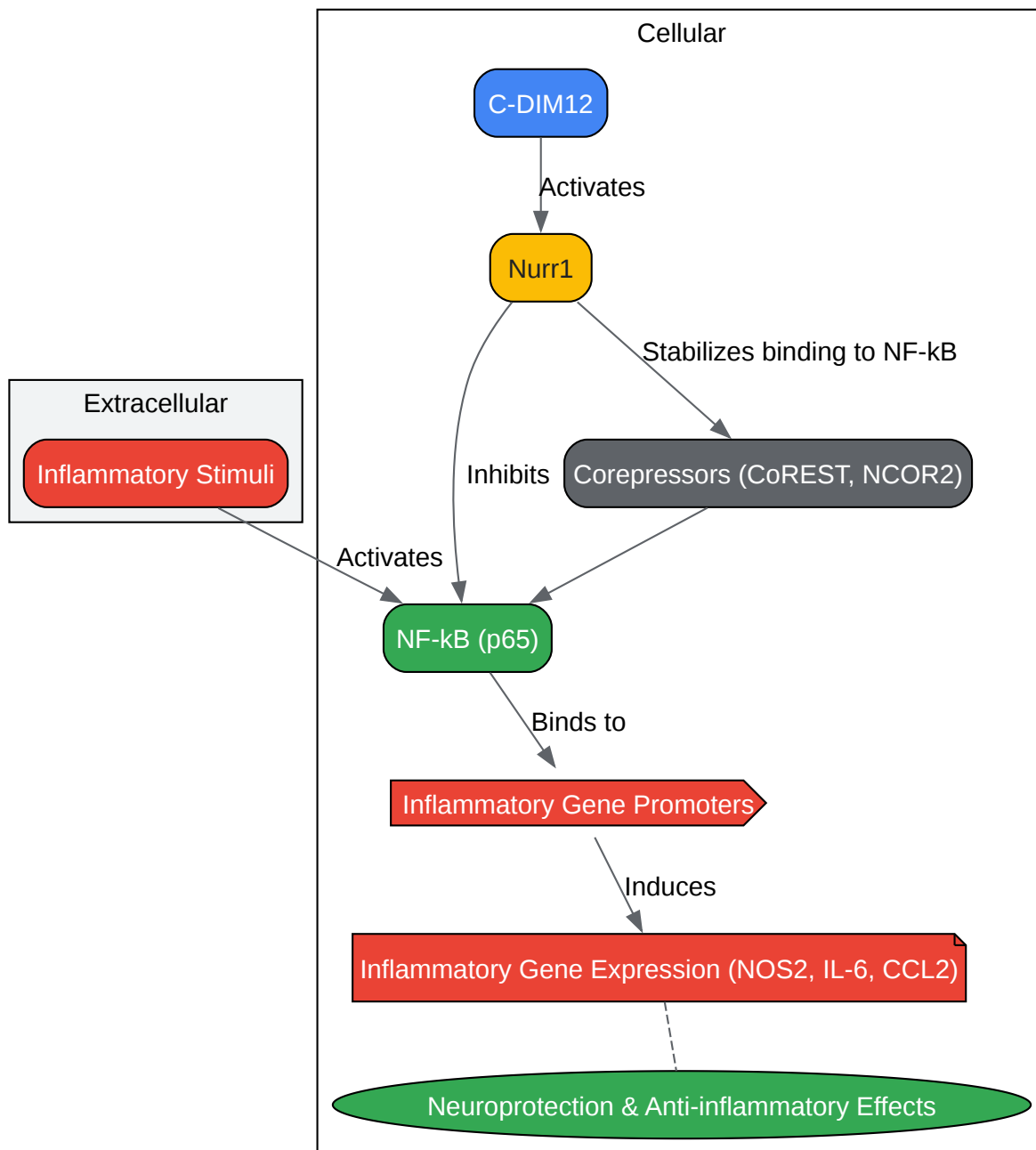
Procedure:

- Preparation of Dosing Solution: Suspend **C-DIM12** powder in the chosen vehicle (e.g., Corn Oil) to the desired concentration (e.g., for a 50 mg/kg dose).[2] Ensure the suspension is homogenous before each administration.
- Animal Model Induction: Induce Parkinsonism in mice using a standard MPTP/probenecid protocol.[4]
- Administration: Administer **C-DIM12** or vehicle to the mice via oral gavage. Dosing regimens may vary, but a representative example is daily administration.[4]
- Monitoring and Analysis: Monitor the mice for behavioral changes and, at the end of the study, sacrifice the animals for neurochemical and histological analysis of the brain to assess neuroprotection.[4]

Signaling Pathway and Experimental Workflow

C-DIM12 Mechanism of Action

C-DIM12 functions as an activator of the orphan nuclear receptor Nurr1. By binding to Nurr1, it modulates the expression of genes involved in inflammation and neuronal function. A key mechanism of its anti-inflammatory action is the inhibition of the NF- κ B signaling pathway.[2] **C-DIM12** stabilizes the binding of corepressor proteins, such as CoREST and NCOR2, to NF- κ B, which in turn reduces the binding of the p65 subunit of NF- κ B to the promoters of inflammatory genes.[2] This leads to a decrease in the expression of pro-inflammatory mediators like NOS2, IL-6, and CCL2.[2]

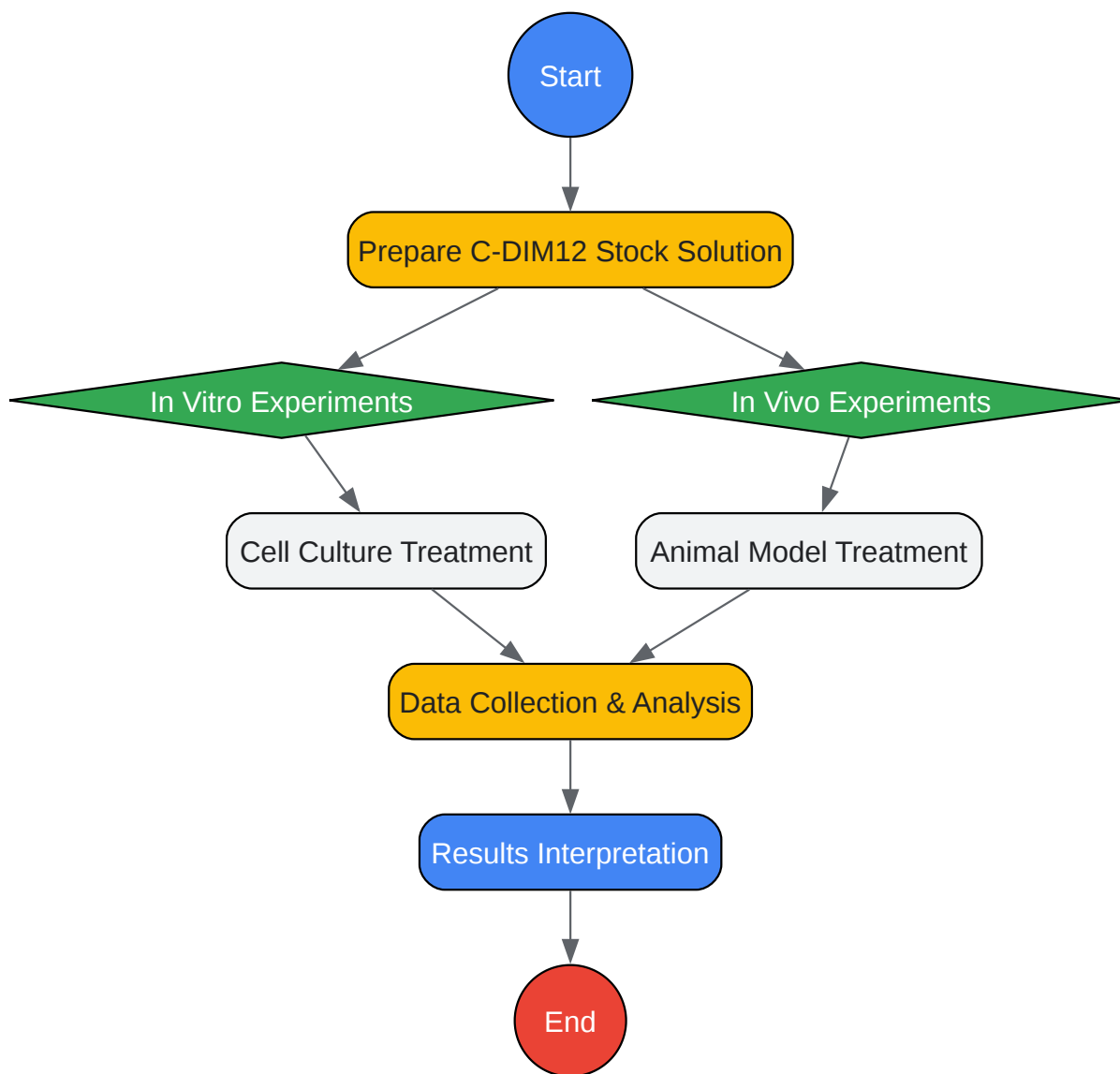


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Caption: **C-DIM12** signaling pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of **C-DIM12** in a research setting.



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Caption: General experimental workflow for **C-DIM12** research.

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